2-Phenyl-N-(2,2,2-trichloro-1-phenethylamino-ethyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-N-(2,2,2-trichloro-1-phenethylamino-ethyl)-acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a phenyl group, a trichloro-substituted ethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-(2,2,2-trichloro-1-phenethylamino-ethyl)-acetamide typically involves the reaction of 2-phenylacetamide with 2,2,2-trichloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst or a base to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods help in achieving higher yields and purity of the final product while minimizing the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-N-(2,2,2-trichloro-1-phenethylamino-ethyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenyl-N-(2,2,2-trichloro-1-phenethylamino-ethyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Phenylacetamide: A simpler analog with similar structural features.
2,2,2-Trichloroethylamine: Shares the trichloroethyl group.
N-Phenethylacetamide: Contains the phenethyl group.
Uniqueness
2-Phenyl-N-(2,2,2-trichloro-1-phenethylamino-ethyl)-acetamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H19Cl3N2O |
---|---|
Molecular Weight |
385.7 g/mol |
IUPAC Name |
2-phenyl-N-[2,2,2-trichloro-1-(2-phenylethylamino)ethyl]acetamide |
InChI |
InChI=1S/C18H19Cl3N2O/c19-18(20,21)17(22-12-11-14-7-3-1-4-8-14)23-16(24)13-15-9-5-2-6-10-15/h1-10,17,22H,11-13H2,(H,23,24) |
InChI Key |
OXFXQRYAMORMSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.